molecular formula C10H8ClF3O2 B2650234 Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 1247852-88-5

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B2650234
CAS No.: 1247852-88-5
M. Wt: 252.62
InChI Key: SQEBQISWCVFXCQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Hydrolysis: 2-chloro-2-[3-(trifluoromethyl)phenyl]acetic acid.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical precursor or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The chloroacetate moiety can undergo hydrolysis to release active metabolites that exert their effects on target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate: Similar structure but with the trifluoromethyl group in the para position, leading to variations in steric and electronic effects.

Uniqueness

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group in the meta position, which imparts distinct electronic and steric properties. This positioning influences the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEBQISWCVFXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247852-88-5
Record name methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate
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